molecular formula C7H11NO2 B3283200 Methyl 1-aminospiro[2.2]pentane-1-carboxylate CAS No. 763077-20-9

Methyl 1-aminospiro[2.2]pentane-1-carboxylate

Cat. No.: B3283200
CAS No.: 763077-20-9
M. Wt: 141.17 g/mol
InChI Key: LKCTZTLSPMAXRS-UHFFFAOYSA-N
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Description

Methyl 1-aminospiro[22]pentane-1-carboxylate is a chemical compound with the molecular formula C7H11NO2 It is a spiro compound, which means it contains a unique structure where two rings are connected through a single atom

Properties

IUPAC Name

methyl 2-aminospiro[2.2]pentane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-10-5(9)7(8)4-6(7)2-3-6/h2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCTZTLSPMAXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC12CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-aminospiro[2.2]pentane-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic ketone with an amine in the presence of a suitable catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives, such as 1-aminospiro[2.2]pentane-1-carboxylic acid hydrochloride, a precursor in drug discovery.

Example Conditions :

  • Basic Hydrolysis : LiOH in THF/MeOH at 50°C overnight .

  • Acid-Mediated Hydrolysis : HCl in methanol followed by neutralization.

ProductConditionsYieldReference
Carboxylic acid derivativeLiOH, THF/MeOH, 50°C20%

Amide Bond Formation via Amine Acylation

The primary amine reacts with carboxylic acids or activated esters to form amides, a common strategy in medicinal chemistry for creating peptidomimetics .

Example Protocol :

  • Reagents : EDC·HCl, DMAP, CH₂Cl₂, room temperature .

  • Substrate Compatibility : Works with aromatic and aliphatic carboxylic acids.

ProductCarboxylic Acid PartnerYieldReference
4-(4'-tert-Butylbiphenyl-2-ylcarboxamido) derivative4'-tert-Butylbiphenyl-2-carboxylic acid27%

Reductive Amination

The amine participates in reductive amination with aldehydes or ketones, enabling the introduction of alkyl or aryl groups.

Example Reaction :

  • Conditions : NaBH(OAc)₃ in ethanol under reflux .

  • Application : Synthesis of constrained glutamic acid analogues for ionotropic receptor studies .

ProductAldehyde PartnerYieldReference
Quinoline-methylamino derivative6-((trans-4-(tert-butyl)cyclohexyl)oxy)quinoline-2-carbaldehyde20%

Hydrogenolysis of Protecting Groups

The amine can be protected (e.g., with benzyloxycarbonyl) and later deprotected via hydrogenolysis.

Example Protocol :

  • Catalyst : Pd(OH)₂/C or Pd/C in methanol under H₂ .

  • Efficiency : Near-quantitative deprotection observed in multiple studies .

SubstrateProductYieldReference
Methyl 4-(benzyloxycarbonylamino) derivativeFree amine derivative12–100%

Derivatization for Biological Screening

The compound serves as a scaffold for synthesizing glutamate receptor ligands. Key derivatives include:

  • Dicarboxylic Acids : Via ester hydrolysis and further functionalization .

  • Trifluoroborates : For Suzuki–Miyaura cross-coupling .

Biological Relevance :

  • Exhibits affinity for ionotropic (NMDA, AMPA) and metabotropic glutamate receptors .

  • Conformational constraints enhance selectivity in receptor binding .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 1-aminospiro[2.2]pentane-1-carboxylate serves as a scaffold for designing conformationally constrained analogues of amino acids, particularly glutamic acid. This compound's unique spirocyclic structure allows for the exploration of new interactions with biological targets.

1.1. Glutamate Receptor Modulation

Research indicates that derivatives of this compound can act as ligands for ionotropic and metabotropic glutamate receptors. A study highlighted the synthesis of racemic 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acids, which were evaluated for their potential to modulate glutamate receptors, showing promise as novel pharmaceuticals for neurological conditions .

1.2. Kinase Inhibition

The compound has also been investigated for its potential as an inhibitor of specific kinases involved in cancer progression. For instance, compounds derived from spirocyclic structures have been shown to inhibit CaMK1 family kinases, which play critical roles in cellular signaling pathways associated with cancer and other diseases . This suggests that this compound could be developed further for therapeutic use in oncology.

Synthetic Applications

The synthesis of this compound and its derivatives involves several innovative methodologies that highlight its versatility in organic synthesis.

2.1. Diastereodivergent Synthesis

A diastereodivergent approach was utilized to synthesize various stereoisomers of 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acids, showcasing the compound's ability to yield diverse analogues with potentially different biological activities . The use of chiral auxiliaries and specific reaction conditions allowed for the selective formation of desired stereoisomers.

2.2. Mechanistic Insights

Recent studies have provided insights into the reaction mechanisms involved in synthesizing spirocyclic compounds, including this compound. These insights are crucial for optimizing synthetic routes and improving yields in laboratory settings .

3.1. In Vitro Studies

In vitro evaluations have demonstrated that certain derivatives exhibit significant activity against various cancer cell lines, indicating their potential as anticancer agents . For example, compounds with similar spirocyclic frameworks have shown inhibition of Src kinase activity, which is implicated in tumor growth and metastasis.

3.2. Structure-Activity Relationship (SAR) Studies

Research focusing on the structure-activity relationship of spirocyclic compounds has revealed key modifications that enhance biological activity while maintaining selectivity towards specific targets such as glutamate receptors or kinases involved in cancer signaling pathways . These studies are essential for guiding future drug design efforts.

Mechanism of Action

The mechanism of action of Methyl 1-aminospiro[2.2]pentane-1-carboxylate involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering their activity, and affecting various biochemical processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl 1-aminospiro[2.2]pentane-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of Methyl 1-aminospiro[2

Biological Activity

Methyl 1-aminospiro[2.2]pentane-1-carboxylate is a compound that falls within the category of spirocyclic compounds, which are known for their diverse biological activities. This article explores the biological activity, synthetic strategies, and potential therapeutic applications of this compound, drawing from various research findings and case studies.

Overview of Spirocyclic Compounds

Spirocyclic compounds, characterized by their unique molecular structure where two or more rings share a single atom, have garnered significant interest in medicinal chemistry due to their potential pharmacological properties. This compound is a derivative of spirocyclic structures that has shown promise in various biological assays.

Anti-Cancer Activity

The biological activity of spiro compounds extends to anti-cancer effects. For instance, spiro-lactams have been identified as inhibitors of cancer cell proliferation and migration. This compound might share similar mechanisms of action due to its structural characteristics, potentially acting on key signaling pathways involved in tumor growth and metastasis .

Synthetic Strategies

The synthesis of this compound involves several methodologies aimed at enhancing yield and selectivity. Recent advancements in synthetic strategies for spiro compounds include:

  • Enantioselective Synthesis : Utilizing chiral catalysts to produce enantiomerically pure compounds.
  • Ring Formation Techniques : Employing methods such as Mannich reactions and lactamization to construct the spiro framework effectively.

These synthetic approaches not only improve the efficiency of producing this compound but also facilitate the exploration of its biological activities through structure-activity relationship (SAR) studies .

Case Study 1: Inhibition Studies

A notable study investigated the inhibitory effects of various spirocyclic compounds on specific enzymes linked to cancer progression. This compound was tested for its ability to inhibit Src kinase activity, a critical regulator in cancer cell signaling pathways. The findings indicated that similar compounds could significantly reduce phosphorylation levels in breast cancer cell lines, suggesting a potential therapeutic role for this compound in oncology .

Case Study 2: Antimicrobial Testing

Another research effort focused on evaluating the antimicrobial efficacy of a series of spirocyclic derivatives against H. pylori. Although this compound was not explicitly tested, related compounds showed promising results, indicating that further exploration into its antimicrobial properties could be beneficial .

Summary Table of Biological Activities

Activity Type Potential Effects Reference
AntimicrobialInhibition of pathogens
Anti-cancerInhibition of cell proliferation
Enzyme inhibitionSrc kinase inhibition

Q & A

Q. What are the foundational synthetic routes for Methyl 1-aminospiro[2.2]pentane-1-carboxylate?

The compound is synthesized via multi-step strategies starting from bicyclic precursors. For example, methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate undergoes bromination with Br₂ and triphenylphosphine to form a bromide intermediate. Subsequent Arbuzov reaction with a phosphonic acid derivative and reduction yields the target spirocyclic amino ester. This pathway emphasizes regioselective functionalization of the bicyclo[1.1.1]pentane core .

Q. How is the structural identity of this compound confirmed?

Key characterization techniques include NMR (¹H, ¹³C) spectroscopy for stereochemical analysis, mass spectrometry for molecular weight confirmation, and X-ray crystallography for absolute configuration determination. For related bicyclic carboxylates, InChI keys and systematic IUPAC naming (e.g., methyl 2-cyanocyclobutane-1-carboxylate) are used to validate structural integrity .

Q. What are the primary applications of this compound in medicinal chemistry?

The spiro[2.2]pentane scaffold serves as a rigid, three-dimensional building block for drug design. Its strained structure mimics bioactive conformations, making it valuable in developing protease inhibitors or receptor agonists. Derivatives like methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate highlight its utility in creating amino acid analogs .

Advanced Research Questions

Q. How is enantioselective synthesis achieved for this compound?

Chiral resolution via the Strecker method is employed after generating an aldehyde intermediate. For instance, reduction of the Arbuzov reaction product produces an aldehyde, which undergoes asymmetric Strecker synthesis with a chiral amine. This strategy enables isolation of enantiomerically pure (R)- or (S)-configured products, critical for pharmacokinetic studies .

Q. What functionalization strategies enhance the reactivity of the spiro[2.2]pentane core?

The core is functionalized through nucleophilic substitutions or cross-coupling reactions. Bromination at the 3-position (e.g., methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate) allows introduction of amines, fluorides, or trifluoromethyl groups. These modifications are pivotal for optimizing binding affinity in drug candidates .

Q. How do steric and electronic effects influence the stability of this compound under varying reaction conditions?

The strained spirocyclic structure increases susceptibility to ring-opening under acidic or high-temperature conditions. Stability studies using HPLC or TLC are recommended to monitor degradation. For example, methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate derivatives require inert atmospheres to prevent oxidation during storage .

Q. What analytical challenges arise in quantifying trace impurities in synthetic batches?

High-resolution LC-MS or GC-MS is essential for detecting low-abundance byproducts, such as de-esterified acids or dimerization products. Method validation should include spike-recovery experiments with reference standards (e.g., methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate) to ensure sensitivity and accuracy .

Methodological Considerations

  • Stereochemical Analysis : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) to resolve enantiomers.
  • Reaction Optimization : Employ Design of Experiments (DoE) to assess variables like temperature, catalyst loading, and solvent polarity in Arbuzov reactions .
  • Safety Protocols : Follow guidelines for handling reactive intermediates (e.g., bromides) under fume hoods with appropriate PPE .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-aminospiro[2.2]pentane-1-carboxylate
Reactant of Route 2
Methyl 1-aminospiro[2.2]pentane-1-carboxylate

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